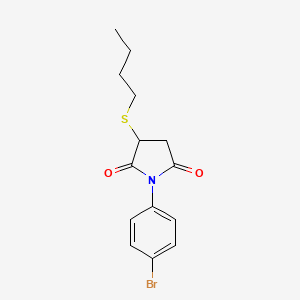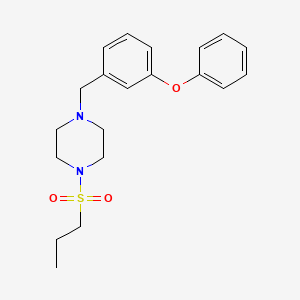![molecular formula C15H12BrN3O3 B10889224 4-bromo-2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl benzoate](/img/structure/B10889224.png)
4-bromo-2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl benzoate is a complex organic compound with the molecular formula C29H27BrN4O5. This compound is known for its unique structure, which includes a bromine atom, a carbamoylhydrazinylidene group, and a benzoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl benzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
4-bromo-2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
4-bromo-2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Util
特性
分子式 |
C15H12BrN3O3 |
|---|---|
分子量 |
362.18 g/mol |
IUPAC名 |
[4-bromo-2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C15H12BrN3O3/c16-12-6-7-13(11(8-12)9-18-19-15(17)21)22-14(20)10-4-2-1-3-5-10/h1-9H,(H3,17,19,21)/b18-9+ |
InChIキー |
MPLYKJIYKUBPRF-GIJQJNRQSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10889144.png)
![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10889150.png)
![N-(3,4-dimethylphenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10889151.png)
![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(2,3-difluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10889167.png)
![Propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate](/img/structure/B10889175.png)

![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10889189.png)
![4-({(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10889191.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10889194.png)
![methyl 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10889198.png)
![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide](/img/structure/B10889205.png)
![4-(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,2-trifluoroethyl) ether](/img/structure/B10889209.png)
![4-Methoxy-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10889212.png)

